Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone
Description
Properties
IUPAC Name |
azetidin-3-yl-(3-fluoropiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-8-2-1-3-12(6-8)9(13)7-4-11-5-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAECZQJCKBQUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution and Amide Coupling
A representative synthetic route to azetidinyl methanones involves:
Step 1: Preparation of Boc-protected piperidine derivative
The 3-fluoropiperidine is first protected using a tert-butoxycarbonyl (Boc) group to control reactivity during subsequent steps.Step 2: SN2 displacement to introduce the azetidine moiety
A Boc-protected piperidine derivative undergoes nucleophilic substitution with an azetidin-3-yl methanesulfonate (a good leaving group), yielding a Boc-protected intermediate in high yield (e.g., 85%).Step 3: Boc deprotection
Treatment with trifluoroacetic acid (TFA) removes the Boc group quantitatively, releasing the free amine azetidine-piperidine intermediate.Step 4: Amide bond formation
The free amine is then coupled with a carboxylic acid derivative (in this case, a ketone-containing acid or equivalent) using coupling agents such as 1-hydroxybenzotriazole hydrate (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). This step forms the amide bond to yield the target this compound compound with good efficiency.
This methodology is adaptable and has been employed in the synthesis of structurally related azetidinyl amides, including MAGL inhibitor candidates, demonstrating scalability and robustness.
Electrophilic Cyclization of Homoallylamines
Another approach involves the iodocyclization of substituted homoallylamines to form azetidine rings. This method uses electrophilic reagents such as iodine or selenium-based compounds to induce ring closure via a 4-exo-tet cyclization mechanism:
Homoallylamines bearing appropriate substituents are treated with electrophiles, leading to azetidine formation in moderate to high yields (34-99%) depending on substitution patterns.
This approach allows for the introduction of various substituents on the azetidine ring, including fluorinated piperidine moieties, by careful design of the homoallylamine precursor.
The iodocyclization method is notable for its regioselectivity and stereoselectivity, enabling access to enantiopure azetidines when starting from chiral homoallylamines.
Cross-Coupling Strategies for Substituted Azetidines
For introducing aryl or heteroaryl substituents on azetidine derivatives, Suzuki-type cross-coupling reactions have been utilized:
Starting from brominated azetidine intermediates, palladium-catalyzed coupling with aryl boronic acids provides biaryl azetidine carboxylic acids.
These acids can be further coupled with piperidinyl azetidine amines to form amide linkages, yielding the target methanone derivatives.
Catalyst choice depends on the nature of the boronic acid: Pd(PPh3)4 for phenyl boronic acids and PdCl2(dppf) for heteroaryl boronic acids.
Comparative Data Table of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc-protection of piperidine | Boc2O, base (e.g., TEA), solvent (e.g., DCM) | >90 | Protects amine for subsequent substitution |
| SN2 displacement | Azetidin-3-yl methanesulfonate, base | 85 | High-yield introduction of azetidine |
| Boc deprotection | TFA, room temperature | ~100 | Quantitative removal of Boc group |
| Amide coupling | HOBT, EDC·HCl, solvent (e.g., DMF) | 21-40 | Moderate yields; optimized for coupling step |
| Iodocyclization (alternative) | Iodine or selenium reagents, acetonitrile | 34-99 | Electrophilic cyclization for azetidine ring |
| Suzuki cross-coupling | Pd catalyst, aryl boronic acid, base | 32-89 | For aryl substitution on azetidine scaffold |
Research Findings and Optimization Notes
The nucleophilic substitution followed by amide coupling is a reliable route for synthesizing this compound and related derivatives, with yields depending on the efficiency of coupling reagents and purity of intermediates.
Boc protection and deprotection steps are critical for controlling amine reactivity and preventing side reactions.
Electrophilic cyclization methods offer a complementary strategy to access azetidine rings with diverse substitution but may require careful control of reaction conditions to avoid side products and optimize regioselectivity.
Cross-coupling reactions expand the structural diversity but may introduce challenges such as catalyst poisoning or low coupling efficiency with certain heteroaryl partners.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Inhibition of Monoacylglycerol Lipase (MAGL)
One of the primary applications of azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is its role as a MAGL inhibitor. MAGL is an enzyme involved in the hydrolysis of 2-arachidonoylglycerol, an endocannabinoid that plays a significant role in various physiological processes, including pain modulation and inflammation.
Key Findings:
- Reversible and Irreversible Inhibition : Research has demonstrated that derivatives based on this compound can act as both reversible and irreversible inhibitors of MAGL. For instance, compounds derived from the azetidine scaffold showed nanomolar inhibitory affinity, with IC50 values as low as 2.7 nM for certain candidates .
- Therapeutic Potential : The inhibition of MAGL has been linked to potential therapeutic benefits in treating conditions such as chronic pain, anxiety, and neurodegenerative diseases like Alzheimer's disease .
Histamine H3 Receptor Antagonism
Another promising application of this compound is its potential as a histamine H3 receptor antagonist. Histamine receptors are important targets in the treatment of cognitive disorders.
Research Insights:
- Cognitive Enhancement : Compounds that act as H3 receptor antagonists may enhance cognition and are being investigated for their potential to treat diseases such as Alzheimer's disease . The structural features of azetidin derivatives make them suitable candidates for further development in this area.
Case Studies and Pharmacological Evaluations
Several studies have evaluated the pharmacological properties of azetidin derivatives:
Mechanism of Action
The mechanism of action of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit monoacylglycerol lipase, resulting in increased levels of endocannabinoids and modulation of pain and inflammation pathways .
Comparison with Similar Compounds
Key Observations :
- Fluorine placement significantly impacts lipophilicity and target engagement. For example, 3-fluoropiperidine in the target compound likely enhances dipole interactions compared to non-fluorinated analogs like compound 3aa .
- Bulkier substituents (e.g., trifluoromethyl in ) reduce binding affinity for compact enzyme active sites but improve selectivity for peripheral targets.
Key Observations :
- Fluorination steps (e.g., introducing 3-fluoro or 1,1-difluoroethyl groups) typically reduce yields due to steric and electronic challenges .
- Azetidine coupling reactions exhibit moderate yields (~30%), likely due to the strain inherent in the 4-membered ring .
Pharmacological and Physicochemical Properties
Critical parameters such as logP, solubility, and enzyme affinity vary with structural modifications:
| Compound | logP (Predicted) | Melting Point (°C) | Enzymatic IC50 (MAGL/CB1) | Reference |
|---|---|---|---|---|
| This compound | 1.8–2.2 | Not reported | MAGL: ~10 nM (estimated) | |
| (Thiazol-2-yl)(4-(azetidin-3-yl)piperazin-1-yl)methanone | 1.34 | 164–165 | MAGL: 5–50 nM | |
| 2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone | 3.1 | Not reported | CB1: 5 μM | |
| (4-Fluorophenyl)(piperidin-1-yl)methanone (3aa) | 2.5 | Not reported | N/A |
Biological Activity
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an azetidine ring linked to a 3-fluoropiperidine moiety. Its molecular formula and structure contribute to its unique biological properties. The fluorine substitution enhances lipophilicity, which may improve membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, modulating biochemical pathways critical in various diseases.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
A summary of the biological activities associated with azetidin derivatives is presented in Table 1. These activities include antibacterial, antiviral, anticancer, and antifungal effects.
| Compound Type | Activity Type | Target Organism/Cell Line | IC50/EC50 Values |
|---|---|---|---|
| Azetidinones | Antibacterial | Staphylococcus aureus | 12 µM |
| Azetidinones | Antiviral | Human coronavirus (229E) | 45 µM |
| Azetidine Derivatives | Anticancer | MCF-7 Breast Cancer Cells | <10 nM |
| Azetidine Derivatives | Antifungal | Candida albicans | 20 µM |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of azetidine derivatives on human breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that compounds with the azetidine scaffold exhibited significant growth inhibition at sub-micromolar concentrations. Notably, some derivatives showed IC50 values below 10 nM, highlighting their potential as anticancer agents .
- Antiviral Properties : Research has demonstrated that certain azetidine derivatives possess antiviral activity against human coronaviruses. The mechanism involves interference with viral replication processes, making these compounds potential candidates for therapeutic development against viral infections .
- Enzyme Inhibition Studies : Inhibitory effects on monoacylglycerol lipase (MAGL) were observed in a series of azetidine-based compounds. These studies revealed that modifications to the azetidine core could enhance or reduce enzyme binding affinity, providing insights into the design of more effective MAGL inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
